molecular formula C8H5N3 B3039788 5-Isocyano-1H-indazole CAS No. 1330184-79-6

5-Isocyano-1H-indazole

Cat. No.: B3039788
CAS No.: 1330184-79-6
M. Wt: 143.15 g/mol
InChI Key: KCOKQUCMOXRYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyano-1H-indazole is a chemical compound with the molecular formula C8H5N3 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 1H-indazole, a related compound, has been studied extensively. A new practical synthesis method has been proposed, which involves a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a combination of a pyrazole ring fused with a benzene ring . The indazole moiety can lead to a variety of derivatives with different functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole have been studied. A previous mechanism for the cyclization step was found to be nonfeasible, and a new mechanism propelled by a hydrogen bond was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H5N3), molecular weight (143.15 g/mol), and its use in research .

Safety and Hazards

While specific safety and hazard information for 5-Isocyano-1H-indazole was not found, general precautions for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only under a chemical fume hood .

Future Directions

Indazole-containing compounds have attracted significant attention due to their wide range of biological properties. Efforts have been made to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The future of 5-Isocyano-1H-indazole and similar compounds lies in further exploring their synthesis and potential applications .

Biochemical Analysis

Biochemical Properties

5-Isocyano-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways of other molecules . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . It also affects the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the conversion of substrates into products . This inhibition can lead to the accumulation of substrates and a decrease in the levels of products, thereby disrupting normal cellular functions. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing toxicity . These findings underscore the importance of dosage optimization for the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell . Additionally, this compound can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is important for the compound’s ability to modulate biochemical reactions and cellular processes effectively.

Properties

IUPAC Name

5-isocyano-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKQUCMOXRYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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